Evidence 1: Positional Isomer Differentiation — 4-tert-Butoxy vs. 3-tert-Butoxy Cyclohexanamine
The target compound (4-tert-butoxycyclohexanamine, CAS 951625-97-1) differs fundamentally from its 3-positional isomer (3-tert-butoxycyclohexanamine, CAS 1211592-87-8) in substitution geometry, which dictates the vector of functional group extension and steric environment around the reactive amine . While both share identical molecular formula (C10H21NO) and molecular weight (171.28 g/mol), the 4-substitution pattern places the amine and tert-butoxy groups in a 1,4-relationship, whereas the 3-isomer positions them in a 1,3-relationship . This regioisomeric distinction is critical for applications requiring specific spatial orientation, such as receptor-ligand interactions or scaffold extension in medicinal chemistry programs . No direct head-to-head biological activity comparison was identified; this evidence constitutes class-level inference.
| Evidence Dimension | Substitution position / regioisomerism |
|---|---|
| Target Compound Data | 4-position substitution (1,4-disubstituted cyclohexane) |
| Comparator Or Baseline | 3-position substitution (1,3-disubstituted cyclohexane, CAS 1211592-87-8) |
| Quantified Difference | Regioisomeric — different spatial vectors and steric environments |
| Conditions | Structural isomerism; no comparative biological data available in retrieved sources |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic reproducibility and target engagement; substitution with the 3-isomer yields a different compound with potentially divergent biological or physicochemical properties.
